![molecular formula C17H18N2O B2499548 (1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-60-0](/img/structure/B2499548.png)
(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a subject of interest due to their pharmacological properties. In the provided studies, different synthetic routes have been explored to create benzimidazole compounds with potential biological activities. For instance, one study describes the synthesis of a selective COX-2 inhibitor, where a nucleophilic substitution reaction followed by dehydrative cyclization, S-methylation, and oxidation steps were employed to obtain the target molecule . Another study reports the synthesis of a series of benzimidazole derivatives with antimicrobial and antimycobacterial activities, where the key intermediates were synthesized and then further functionalized . Additionally, a versatile method for synthesizing benzimidazole compounds via the reaction of aromatic aldehyde and o-phenylenediamine has been developed, which can lead to different products depending on the reaction conditions .
Molecular Structure Analysis
The molecular structures of the synthesized benzimidazole derivatives were confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) were commonly used to elucidate the structures. For example, the selective COX-2 inhibitor's structure was confirmed by IR, NMR, and MS spectra . Similarly, the antimicrobial benzimidazole analogs' structures were verified using IR, ^1H and ^13C-NMR, MS spectra, and high-resolution mass spectrometry (HRMS) . These techniques ensure the correct identification of the synthesized compounds, which is crucial for further biological evaluations.
Chemical Reactions Analysis
The chemical reactivity of benzimidazole derivatives is influenced by the presence of functional groups and the overall molecular framework. The studies demonstrate various chemical reactions, such as nucleophilic substitution, cyclization, and condensation, to introduce different substituents and create diverse benzimidazole-based structures . These reactions are essential for tailoring the compounds' biological activities and optimizing their pharmacological profiles.
Physical and Chemical Properties Analysis
While the provided papers do not extensively detail the physical and chemical properties of the synthesized benzimidazole derivatives, such properties are typically characterized by solubility, melting points, and stability. These properties are influenced by the molecular structure and are important for determining the compounds' suitability for drug development. For example, the solubility of the compounds can affect their bioavailability, and their stability can impact their shelf life and efficacy .
Case Studies and Biological Activity
Several of the synthesized benzimidazole derivatives have been evaluated for their biological activities. The selective COX-2 inhibitor was designed based on structure-activity relationship (SAR) studies and showed favorable selectivity for the COX-2 isoenzyme . Another study reported compounds with potent antimicrobial and antimycobacterial activities, with some compounds showing higher efficacy than standard drugs . Additionally, a series of benzimidazole analogs were screened for antimicrobial activity and cytotoxicity, with some demonstrating excellent potency against bacterial and fungal strains and non-toxic nature against cancer cell lines . These case studies highlight the therapeutic potential of benzimidazole derivatives in treating various diseases.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Costa et al. (2021) focuses on the application of imidazole derivative molecules, including [4-(1H-imidazole-1-yl)-phenyl]methanol (METH), in the corrosion inhibition of carbon steel in acidic medium. The study compares METH with other derivatives, revealing that the corrosion inhibition efficiency varies among these molecules, with METH showing significant effectiveness. Quantum chemical calculations and Monte Carlo method simulations were utilized to understand the correlation between molecular properties and corrosion inhibition efficiency, highlighting the importance of molecule polarity over corrosion inhibition of carbon steel (Costa et al., 2021).
Synthetic Methodologies
Several studies have developed synthetic routes and applications for imidazole derivatives. For instance, Ohta et al. (1987) prepared (1-Methyl-1H-imidazol-2-yl) methanol derivatives, showcasing a synthetic pathway for these compounds from carbonyl compounds. These derivatives serve as precursors for further chemical transformations, representing a versatile tool in organic synthesis (Ohta et al., 1987).
Catalysis
Research by Sarki et al. (2021) outlines the utilization of methanol as both a C1 synthon and H2 source for selective N-methylation of amines. The study employs ruthenium chloride as a catalyst, demonstrating a cost-effective and environmentally friendly method for the synthesis of N-methylated products and highlighting the synthetic value of advanced N-methylation reactions (Sarki et al., 2021).
Material Sciences
In material sciences, Zheng Wen-yao (2012) synthesized a Zn^2+ fluorescent probe using derivatives of (1H-benzo[d]imidazol-2-yl)methanol. The study explores the UV and fluorescence properties of the end product, demonstrating its potential in coordination with Zn^2+, resulting in strong fluorescence. This application highlights the role of imidazole derivatives in developing materials with specific fluorescence properties (Zheng Wen-yao, 2012).
Fluorescence Studies
Tamuly et al. (2006) investigated the fluorescence quenching and enhancement by H-bonding interactions in nitrogen-containing fluorophores, providing insights into the solvent-dependent fluorescence emission and interaction with polyhydroxy compounds. This research underscores the significance of (1H-benzo[d]imidazol-2-yl)methanol derivatives in studying fluorescence properties and their modulation through chemical interactions (Tamuly et al., 2006).
Mecanismo De Acción
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Propiedades
IUPAC Name |
[1-(3-phenylpropyl)benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-13-17-18-15-10-4-5-11-16(15)19(17)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,20H,6,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSELEBVKTYNSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide](/img/structure/B2499465.png)

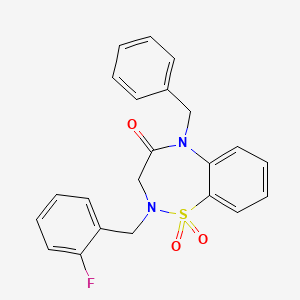
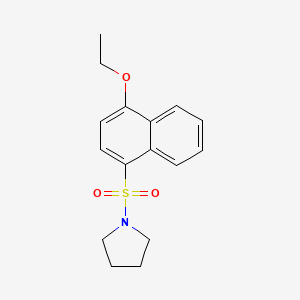
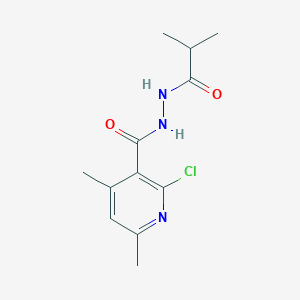
![2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2499472.png)
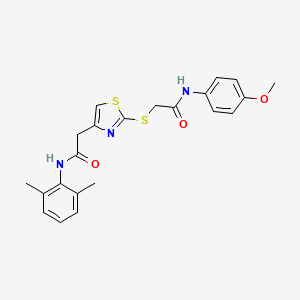

![6-(3-Chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2499475.png)
![2-Pyrazin-2-yl-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499477.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide](/img/structure/B2499480.png)
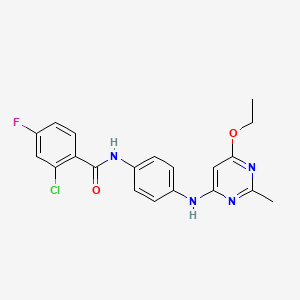
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2499483.png)
![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499488.png)